3-{[3-(trifluoromethyl)phenyl]amino}-8,9-dihydro-7H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-ol
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Overview
Description
3-[3-(trifluoromethyl)anilino]-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a trifluoromethyl group and a cyclopenta-fused pyrido[2,3-d]pyrimidine core makes this compound particularly interesting for research and development in various scientific fields.
Preparation Methods
The synthesis of 3-[3-(trifluoromethyl)anilino]-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6.
Introduction of the trifluoromethyl group: This step involves the reaction of the intermediate with trifluoromethyl aniline under specific conditions.
Final cyclization and purification: The final product is obtained through cyclization reactions and subsequent purification steps, such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
3-[3-(trifluoromethyl)anilino]-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one can undergo various chemical reactions, including:
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents (e.g., m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[3-(trifluoromethyl)anilino]-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities, such as antiproliferative, antimicrobial, and anti-inflammatory properties.
Biological Research: It is used in studies to understand its effects on various biological pathways and targets, including protein kinases and other enzymes.
Chemical Biology: The compound serves as a tool for probing biological systems and studying the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-[3-(trifluoromethyl)anilino]-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby modulating various signaling pathways involved in cell proliferation, inflammation, and other biological processes .
Comparison with Similar Compounds
3-[3-(trifluoromethyl)anilino]-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds have a different fused ring system but can also exhibit similar biological activities, such as kinase inhibition.
Pyrimidino[4,5-d][1,3]oxazines: These compounds have an additional oxazine ring and may have distinct properties and applications.
The uniqueness of 3-[3-(trifluoromethyl)anilino]-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C17H13F3N4O |
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Molecular Weight |
346.31 g/mol |
IUPAC Name |
11-[3-(trifluoromethyl)anilino]-8,10,12-triazatricyclo[7.4.0.02,6]trideca-1,6,8,10-tetraen-13-one |
InChI |
InChI=1S/C17H13F3N4O/c18-17(19,20)10-4-2-5-11(7-10)22-16-23-14-13(15(25)24-16)12-6-1-3-9(12)8-21-14/h2,4-5,7-8H,1,3,6H2,(H2,21,22,23,24,25) |
InChI Key |
UKZCRCFABFUQDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CN=C3C(=C2C1)C(=O)NC(=N3)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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